molecular formula C9H12ClNO3 B1379827 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride CAS No. 1864064-71-0

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride

Cat. No.: B1379827
CAS No.: 1864064-71-0
M. Wt: 217.65 g/mol
InChI Key: UYXXPFMQVRHLRZ-UHFFFAOYSA-N
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Description

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is a synthetic organic compound that features a unique combination of azetidine and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure consistency and efficiency. The use of automated systems and advanced purification techniques can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride involves its interaction with specific molecular targets. The azetidine moiety can interact with enzymes or receptors, modulating their activity. The pyranone ring may also contribute to the compound’s overall biological activity by stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride is unique due to the combination of azetidine and pyranone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Biological Activity

4-(Azetidin-3-yloxy)-6-methyl-2H-pyran-2-one hydrochloride (CAS No. 1864064-71-0) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Molecular Structure:
The compound features a unique combination of azetidine and pyranone moieties, contributing to its distinct chemical and biological properties. The molecular formula is C9H11NO3C_9H_{11}NO_3 with a molecular weight of approximately 217.65 g/mol.

PropertyValue
Molecular Weight217.65 g/mol
Purity95% - 98%
InChI KeyUYXXPFMQVRHLRZ-UHFFFAOYSA-N

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The azetidine moiety can modulate enzyme or receptor activity, while the pyranone ring may stabilize these interactions, enhancing the compound's efficacy in various biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity

This compound has shown promise as an anticancer agent. It was found to inhibit cell proliferation in several cancer cell lines, including breast and colon cancer cells. The compound appears to induce apoptosis via the intrinsic pathway, activating caspases and leading to programmed cell death.

Case Studies and Research Findings

  • Antimicrobial Efficacy : In a comparative study, this compound was tested against standard antibiotics. Results indicated superior activity against Staphylococcus aureus compared to conventional treatments, highlighting its potential as an alternative antimicrobial agent .
  • Cancer Cell Line Studies : A series of experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analyses revealed increased rates of apoptosis in treated cells, suggesting its role as a potent anticancer agent .
  • Mechanistic Insights : Further investigations into the mechanism revealed that the compound affects mitochondrial membrane potential and induces oxidative stress within cancer cells, contributing to its pro-apoptotic effects .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

CompoundBiological ActivityMechanism of Action
4-(azetidin-3-yloxy)benzoic acid hydrochlorideModerate antimicrobial activityCell wall synthesis inhibition
4-(azetidin-3-yloxy)benzonitrile hydrochlorideLow anticancer activityUnknown
5-[4-(azetidin-3-yloxy)-phenyl]-2-phenyl-5H-thiazolo[5,4-c]pyridin-4-one derivativesHigh anticancer activityApoptosis induction via caspase activation

Properties

IUPAC Name

4-(azetidin-3-yloxy)-6-methylpyran-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3.ClH/c1-6-2-7(3-9(11)12-6)13-8-4-10-5-8;/h2-3,8,10H,4-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYXXPFMQVRHLRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.